molecular formula C9H9FN2O4 B11878595 2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid

2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid

Katalognummer: B11878595
Molekulargewicht: 228.18 g/mol
InChI-Schlüssel: DNRPUNPMDAWXGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid (CAS 1270441-24-1) is a valuable fluorinated and nitrated organic building block in medicinal chemistry and drug discovery research. Compounds featuring 2-fluoro-5-nitrophenyl scaffolds are recognized as versatile precursors for constructing biologically interesting heterocyclic structures on a solid support . The presence of both a reactive amino group and a carboxylic acid group allows for diverse chemical modifications, making this compound a useful intermediate for generating combinatorial libraries and optimizing lead compounds . The nitro group on the aromatic ring can be reduced to an amine for further derivatization, while the fluorine atom can serve as a good leaving group in nucleophilic aromatic substitution reactions, enabling the formation of various fused heterocyclic systems . This tetrafunctional behavior—offering reactivity at the fluoro, nitro, amino, and carboxyl groups—is key to its utility in maximizing chemical diversity for high-throughput screening in the development of new therapeutic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H9FN2O4

Molekulargewicht

228.18 g/mol

IUPAC-Name

2-amino-2-(2-fluoro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9FN2O4/c1-9(11,8(13)14)6-4-5(12(15)16)2-3-7(6)10/h2-4H,11H2,1H3,(H,13,14)

InChI-Schlüssel

DNRPUNPMDAWXGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)(C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Aromatic Nitration and Amino Group Protection

A critical step in synthesizing the 2-fluoro-5-nitrophenyl moiety involves nitration of fluorinated intermediates. In Patent WO2018207120A1 , 4-fluoro-2-methoxyaniline undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position. To prevent over-nitration or side reactions, the amino group is protected via acetylation prior to nitration:

  • Protection : 4-Fluoro-2-methoxyaniline reacts with acetic anhydride in acetic acid at 90°C for 3–5 hours, yielding N-(4-fluoro-2-methoxyphenyl)acetamide with 98% efficiency.

  • Nitration : The protected intermediate is treated with HNO₃/H₂SO₄ at 0–5°C, achieving a 78.3% yield of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Deprotection and Propanoic Acid Formation

Hydrolysis of the acetyl group and subsequent introduction of the propanoic acid side chain are achieved under acidic conditions:

  • Deprotection : Refluxing N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol with hydrochloric acid (HCl) removes the acetyl group, yielding 4-fluoro-2-methoxy-5-nitroaniline (73.55% yield).

  • Side-Chain Introduction : A malonate ester alkylation, as described in Patent US4324904A , employs diethyl methylmalonate and 2,4-difluoronitrobenzene in dimethylformamide (DMF) with sodium hydroxide. This forms diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, which is hydrolyzed to the corresponding propanoic acid using NaOH and HCl.

Malonate Ester Alkylation and Hydrolysis

Alkylation of Malonate Esters

The α-carbon of malonate esters serves as a nucleophile for aromatic electrophilic substitution. Patent US4324904A details the reaction of diethyl methylmalonate with 2,4-difluoronitrobenzene in DMF, catalyzed by sodium hydroxide at 25–30°C. This yields diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, which is purified via vacuum distillation (149–151°C at 0.02 mmHg).

Hydrolysis and Decarboxylation

The malonate ester undergoes saponification and decarboxylation to form the propanoic acid derivative:

  • Saponification : Treatment with aqueous NaOH converts the ester to a dicarboxylate salt.

  • Decarboxylation : Heating the salt in glacial acetic acid eliminates one carboxyl group, yielding 2-(2-fluoro-4-nitrophenyl)propanoic acid.

Reductive Amination Approaches

Synthesis of α-Amino Propanoic Acid

Introducing the α-amino group requires reductive amination or substitution. While direct methods are scarce in the reviewed literature, Patent WO2008075184A2 suggests using α-fluorinated propanoic acid derivatives as precursors. For example:

  • A ketone intermediate (e.g., 2-fluoro-5-nitrobenzaldehyde) reacts with ammonium acetate and sodium cyanoborohydride in methanol to form the corresponding α-amino nitrile.

  • Hydrolysis of the nitrile with HCl yields 2-amino-2-(2-fluoro-5-nitrophenyl)propanoic acid.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Nitration/DeprotectionAcetylation, nitration, hydrolysis73.55%High regioselectivity for nitro groupMultiple protection steps required
Malonate AlkylationAlkylation, saponification, decarboxylation38.8%Scalable with commercial reagentsLow overall yield due to side reactions
Reductive AminationKetone amination, nitrile hydrolysisN/ADirect amino group introductionRequires chiral resolution

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Nitration : Lower temperatures (0–5°C) minimize byproducts during nitration.

  • Malonate Alkylation : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful moisture control .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Anti-inflammatory Activity :
    • Research indicates that derivatives of 2-amino-2-(2-fluoro-5-nitrophenyl)propanoic acid exhibit anti-inflammatory properties by inhibiting neutrophil chemotaxis and degranulation. This action is mediated through the inhibition of chemokines such as CXCL8 and C5a, which are crucial in inflammatory responses .
  • Cancer Treatment :
    • The compound has been investigated for its role in targeting cancer cells, particularly those with specific genetic aberrations such as MTAP deletions. Studies suggest that it may enhance the efficacy of treatments by selectively targeting PRMT5 in these cancer types .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds similar to this compound can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as neurodegenerative diseases .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatoryInhibits neutrophil chemotaxis and degranulation
AntitumorTargets MTAP-deleted cancer cells, enhancing treatment efficacy
NeuroprotectiveModulates neurotransmitter systems for potential neuroprotection

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study demonstrated that the introduction of a fluorine atom at the α-position significantly altered the pharmacokinetic profile of related compounds, leading to reduced side effects while maintaining anti-inflammatory efficacy .
  • Cancer Therapeutics :
    • Preclinical studies have shown that compounds derived from this compound can selectively inhibit PRMT5 in MTAP-deleted cancer cells, providing a promising avenue for targeted cancer therapies .
  • Neuroprotective Research :
    • Investigations into the neuroprotective properties revealed that similar compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .

Wirkmechanismus

The mechanism by which 2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid exerts its effects is not fully understood. its functional groups suggest it may interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The nitro and fluoro groups may play a role in modulating the compound’s reactivity and binding affinity to specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The table below compares key structural features of 2-amino-2-(2-fluoro-5-nitrophenyl)propanoic acid with related compounds:

Compound Name Substituents on Phenyl Ring Position of Amino Group Key Structural Notes
This compound 2-fluoro, 5-nitro α-carbon (C2) Electron-withdrawing groups enhance acidity
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid () 5-bromo, 2-fluoro α-carbon (C2) Bromine increases molecular weight and lipophilicity
(R)-2-Amino-2-(4-nitrophenyl)propanoic acid () 4-nitro α-carbon (C2) Lacks fluorine; nitro group at para position affects resonance
2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid () 2-fluoro, 4,5-dimethoxy β-carbon (C3) Methoxy groups increase solubility in polar solvents
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid () 3-nitro β-carbon (C3) Amino group on β-carbon alters metabolic pathways

Key Observations :

  • Methoxy groups in improve aqueous solubility, whereas the nitro group in the target compound may reduce solubility unless balanced by ionizable groups .

Physicochemical Properties

Solubility and Polarity
  • Target Compound: The carboxylic acid (-COOH) and amino (-NH₂) groups provide polarity, but the nitro group (-NO₂) and fluorine (-F) introduce hydrophobic character. Predicted solubility in water is moderate (~10–50 mg/mL) based on analogs like 2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid .
  • Comparison with BMAA (): BMAA (2-amino-3-(methylamino)-propanoic acid) exhibits low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g). The target compound’s nitro group may further limit BBB penetration compared to fluorine-only derivatives .
Transport Mechanisms
  • System L Transporters : Similar to L-[¹⁸F]FET (), the target compound may utilize system L transporters for cellular uptake due to its aromatic side chain. However, the nitro group could reduce affinity compared to tyrosine derivatives .
  • Tumor Imaging Potential: Fluorinated amino acids like [¹⁸F]FACBC () show tumor-to-brain ratios >5. The target compound’s nitro group may improve retention in hypoxic tumor environments but requires validation .
Toxicity Profile
  • Unlike BMAA (), which is neurotoxic at high doses (>100 mg/kg), the target compound’s nitro group may introduce hepatotoxicity risks, necessitating preclinical safety studies .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) BBB Permeability
This compound 1.8 15–30 Low
2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid 1.2 50–100 Moderate
(R)-2-Amino-2-(4-nitrophenyl)propanoic acid 1.5 20–40 Low
BMAA -3.0 >500 Very Low

Biologische Aktivität

2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies, including case studies and experimental data.

Chemical Structure and Properties

This compound belongs to the class of fluorinated amino acids. Its structure can be represented as follows:

C9H10FN1O3\text{C}_9\text{H}_{10}\text{F}\text{N}_1\text{O}_3

The presence of the fluorine atom and nitro group significantly influences its biological activity, enhancing its interaction with biological targets.

1. Inhibition of Chemotaxis

Research has shown that compounds similar to this compound exhibit the ability to inhibit chemotaxis of polymorphonuclear leukocytes (PMNs). This inhibition is crucial for managing inflammatory responses. The introduction of fluorine in the structure has been noted to retain biological activity while improving pharmacokinetic profiles compared to non-fluorinated counterparts .

2. Anticancer Activity

A study investigated the anticancer potential of related compounds, revealing that derivatives could effectively inhibit cell proliferation in various cancer cell lines, including A2780 ovarian cancer cells. The IC50 values for these compounds ranged from 22.76 μM to 57.99 μM, indicating moderate potency against tumor cells .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate cytokine production and leukocyte recruitment at inflammation sites. Notably, it does not significantly inhibit cyclooxygenases (COX), which is advantageous for therapeutic applications since COX inhibition can lead to adverse effects .

4. Antioxidant Activity

In addition to its anticancer effects, this compound has shown antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage. The antioxidant capacity was assessed through various assays, confirming its role in scavenging free radicals .

Case Studies

  • Chemotaxis Inhibition : A study evaluated the effects of this compound on PMNs in vitro, demonstrating a significant reduction in chemotactic response when exposed to CXCL8 and C5a .
  • Anticancer Efficacy : In a comparative study on multiple synthesized derivatives, compounds containing this structure exhibited varying degrees of cytotoxicity against HepG-2 and MDA-MB-231 cell lines, with some derivatives showing IC50 values below 50 μM .

Data Summary Table

Biological ActivityMeasurement MethodIC50 Values (μM)Reference
Chemotaxis InhibitionPMN Chemotaxis AssayNot specified
Anticancer ActivityCell Proliferation Assay22.76 - 57.99
Antioxidant ActivityDPPH Scavenging AssayNot specified

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-2-(2-fluoro-5-nitrophenyl)propanoic acid?

The synthesis typically involves multi-step reactions, including:

  • Nitro group introduction : Electrophilic aromatic nitration of fluorophenyl precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
  • Amino acid backbone assembly : Strecker synthesis or catalytic asymmetric methods to introduce the α-amino and carboxylic acid groups, ensuring stereochemical control .
  • Fluorine retention : Use of fluorinated intermediates with protecting groups (e.g., Boc) to prevent defluorination during harsh reactions . Key validation steps include monitoring reaction progress via TLC and HPLC, followed by purification using column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the fluorine-induced deshielding effects (e.g., aromatic proton splitting due to 19^19F coupling) and confirm the nitro group’s electronic impact on adjacent carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing nitro-reduction byproducts .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

Q. How should researchers address stability issues during storage?

  • Light sensitivity : Store in amber vials at -20°C to prevent nitro group degradation .
  • Moisture control : Use desiccants and inert atmospheres (argon/nitrogen) to avoid hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Fluorine’s strong spin-spin coupling (19^19F-1^1H) can cause complex splitting in aromatic regions. Strategies include:

  • Decoupling experiments : Suppress 19^19F signals to simplify 1^1H spectra .
  • DFT calculations : Predict chemical shifts and coupling constants to validate experimental data .
  • Comparative analysis : Use structurally analogous compounds (e.g., 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid) as reference standards .

Q. What strategies optimize reaction yields in the presence of competing substituents (fluoro vs. nitro groups)?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates in nitro-group reactions while minimizing fluorine displacement .
  • Catalytic systems : Palladium-based catalysts for cross-coupling reactions, paired with ligands resistant to nitro group reduction (e.g., XPhos) .
  • Temperature control : Lower temperatures (-10°C to 0°C) reduce side reactions like nitro-to-amine reduction .

Q. How does the nitro group influence biological activity compared to other electron-withdrawing groups (e.g., Cl, CN)?

  • Enzyme inhibition : The nitro group’s strong electron-withdrawing effect enhances binding to active sites of oxidoreductases (e.g., nitroreductases) compared to chloro or cyano analogs .
  • Metabolic stability : Nitro groups are prone to in vivo reduction, forming reactive intermediates; this contrasts with halogenated analogs, which exhibit longer half-lives .

Q. What computational methods are used to predict the compound’s reactivity in drug design?

  • Docking studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on fluorine’s hydrophobic interactions and nitro’s hydrogen-bonding potential .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data from analogs like 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.